[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate
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Overview
Description
Ckd732, also known as 6-O-(4-dimethylaminoethoxy) cinnamoyl fumagillol hemioxalate, is a novel fumagillin derivative. It is primarily recognized for its potent antiangiogenic properties, which means it can inhibit the formation of new blood vessels. This characteristic makes it a promising candidate for cancer treatment, as it can potentially starve tumors by cutting off their blood supply .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ckd732 involves the modification of fumagillin, a natural product derived from the fungus Aspergillus fumigatusThis is typically achieved through a series of esterification and condensation reactions under controlled conditions .
Industrial Production Methods
For industrial production, Ckd732 is synthesized in large-scale reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The final product is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ckd732 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: This reaction can be used to convert Ckd732 into its reduced forms, which may have different pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Ckd732, each with potentially unique biological activities .
Scientific Research Applications
Ckd732 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on antiangiogenic activity.
Biology: It is used to investigate the mechanisms of angiogenesis and the role of blood vessel formation in various biological processes.
Medicine: It is being explored as a potential therapeutic agent for the treatment of cancers, particularly those that are highly vascularized.
Industry: It is used in the development of new antiangiogenic drugs and formulations
Mechanism of Action
Ckd732 exerts its effects by inhibiting the enzyme methionine aminopeptidase-2 (MetAP-2), which is crucial for the proliferation of endothelial cells. By inhibiting this enzyme, Ckd732 effectively blocks the formation of new blood vessels, thereby starving tumors of the nutrients and oxygen they need to grow. This mechanism is similar to that of other fumagillin derivatives but with improved potency and reduced side effects .
Comparison with Similar Compounds
Similar Compounds
TNP-470: Another fumagillin derivative with antiangiogenic properties.
Fumagillin: The parent compound from which Ckd732 is derived.
Endostatin: A naturally occurring protein with antiangiogenic properties.
Bevacizumab: A monoclonal antibody that inhibits vascular endothelial growth factor (VEGF)
Uniqueness
Ckd732 is unique in its improved stability and solubility compared to other fumagillin derivatives. It also exhibits a higher potency in inhibiting angiogenesis and tumor growth, making it a more effective therapeutic agent .
Properties
IUPAC Name |
[5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H41NO6/c1-20(2)7-13-24-28(3,36-24)27-26(32-6)23(15-16-29(27)19-34-29)35-25(31)14-10-21-8-11-22(12-9-21)33-18-17-30(4)5/h7-12,14,23-24,26-27H,13,15-19H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZFKUBILQRZCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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